molecular formula C7H14ClNO B2789195 6-Azaspiro[3.4]octan-2-ol hydrochloride CAS No. 2378503-59-2

6-Azaspiro[3.4]octan-2-ol hydrochloride

Cat. No.: B2789195
CAS No.: 2378503-59-2
M. Wt: 163.65
InChI Key: OFFWREIBAXVZLD-UKMDXRBESA-N
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Description

6-Azaspiro[3.4]octan-2-ol hydrochloride is a versatile small molecule scaffold with the chemical formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and octan-2-ol moiety

Preparation Methods

The synthesis of 6-Azaspiro[3.4]octan-2-ol hydrochloride involves several steps. One common method includes the annulation of the cyclopentane ring and the four-membered ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-Azaspiro[3.4]octan-2-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[3.4]octan-2-ol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential use in drug discovery and development. Additionally, this compound finds applications in the industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action for different applications.

Comparison with Similar Compounds

6-Azaspiro[3.4]octan-2-ol hydrochloride can be compared with other similar compounds, such as 6-Azaspiro[2.5]octane hydrochloride and 6-Azaspiro[3.4]octan-1-ol hydrochloride These compounds share similar spirocyclic structures but differ in their functional groups and chemical properties The uniqueness of 6-Azaspiro[3

Properties

IUPAC Name

6-azaspiro[3.4]octan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFWREIBAXVZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027496-49-5
Record name 6-azaspiro[3.4]octan-2-ol hydrochloride
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